molecular formula C9H10F2O2 B14040333 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14040333
M. Wt: 188.17 g/mol
InChI Key: XXQSJVADGQFJGF-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H11FO2. It is a derivative of benzene, where two methoxy groups, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluoromethyl group can enhance the lipophilicity of the compound, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups along with methoxy groups. This combination of substituents provides a unique set of chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-fluoro-3-(fluoromethyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3

InChI Key

XXQSJVADGQFJGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)CF

Origin of Product

United States

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